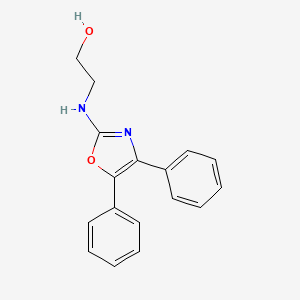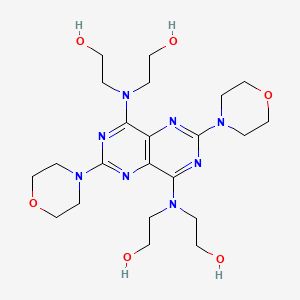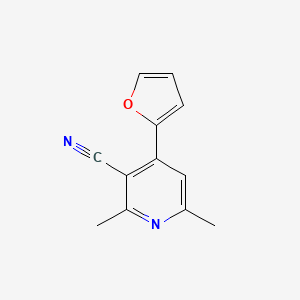![molecular formula C26H27N3O4S B12903284 Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 5439-54-3](/img/structure/B12903284.png)
Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolopyrimidine core, makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents used in this step include thiourea and α-haloketones under basic conditions.
Introduction of the Ethyl Ester Group: The carboxylate group is esterified using ethanol and an acid catalyst, such as sulfuric acid.
Attachment of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, using an appropriate aryl halide and a base like potassium carbonate.
Final Coupling: The final step involves coupling the intermediate with 4-ethylphenylamine under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 5-(2-(2-((4-methylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Ethyl 5-(2-(2-((4-chlorophenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This derivative contains a chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.
Ethyl 5-(2-(2-((4-fluorophenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
These comparisons highlight the unique features of Ethyl 5-(2-(2-((4-ethylphenyl)amino)-2-oxoethoxy)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, such as its specific substituents and their impact on its chemical and biological properties.
Propiedades
Número CAS |
5439-54-3 |
|---|---|
Fórmula molecular |
C26H27N3O4S |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
ethyl 5-[2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-4-18-10-12-19(13-11-18)28-22(30)16-33-21-9-7-6-8-20(21)24-23(25(31)32-5-2)17(3)27-26-29(24)14-15-34-26/h6-15,24H,4-5,16H2,1-3H3,(H,28,30) |
Clave InChI |
KWAUAWIRMRUUST-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3C(=C(N=C4N3C=CS4)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


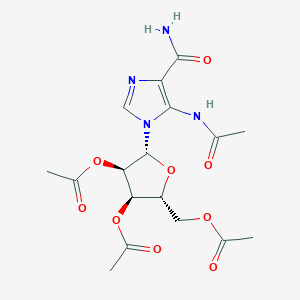
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
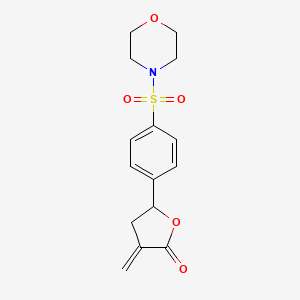
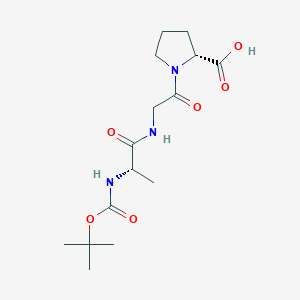

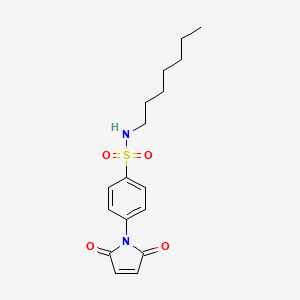
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)
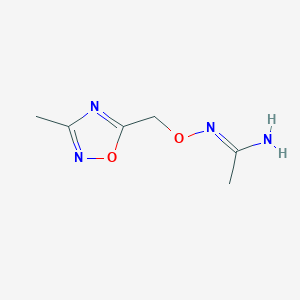
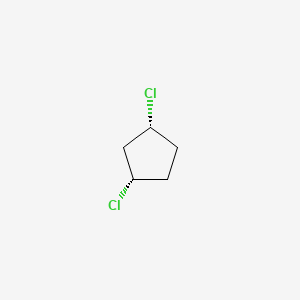
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
